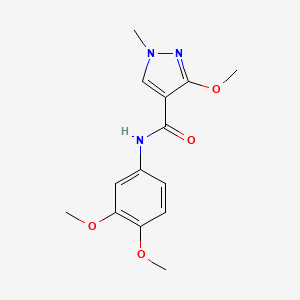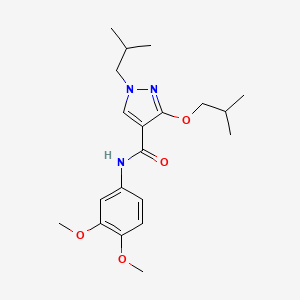![molecular formula C9H12N4 B6491271 2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 71064-78-3](/img/structure/B6491271.png)
2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is a nitrogen-containing heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis
The molecular structure of “2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine” can be analyzed using various techniques such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine” and similar compounds can be complex. For example, new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine” can be determined using various techniques such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Catalyst-Free Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
RORγt Inverse Agonists
The compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a critical role in the regulation of immune responses, and its inverse agonists are being explored for the treatment of autoimmune diseases.
PHD-1 Inhibitors
It also acts as PHD-1 inhibitors . PHD-1 is a prolyl hydroxylase domain-containing protein that regulates hypoxia-inducible factor (HIF), a transcription factor that plays a key role in cellular responses to low oxygen conditions.
JAK1 and JAK2 Inhibitors
The compound is known to inhibit JAK1 and JAK2 . These are Janus kinases, a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.
Treatment of Cardiovascular Disorders
These compounds are utilized in the treatment of cardiovascular disorders . They may have vasodilatory, anti-hypertensive, or other cardioprotective effects.
Treatment of Type 2 Diabetes
They are also used in the treatment of type 2 diabetes . They may act by improving insulin sensitivity, promoting pancreatic beta-cell function, or other mechanisms.
Treatment of Hyperproliferative Disorders
These compounds have been used in the treatment of hyperproliferative disorders . They may inhibit cell proliferation and induce apoptosis in cancer cells.
Applications in Material Sciences
In addition to their medicinal applications, these types of compounds have various applications in the material sciences fields as well . They may be used in the synthesis of polymers, as fluorescent probes, or in other applications .
Wirkmechanismus
Target of Action
The primary target of 2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound interacts with its target, NAMPT, and modulates its activityIt’s known that modulation of nampt activity can have significant effects on the nad+ salvage pathway .
Biochemical Pathways
The compound affects the NAD+ salvage pathway by modulating the activity of NAMPT . This pathway plays a crucial role in many biological processes, including metabolism and aging . Changes in this pathway can have downstream effects on these processes.
Result of Action
Given its target and mode of action, it can be inferred that the compound may influence cellular metabolism and aging processes by modulating the nad+ salvage pathway .
Safety and Hazards
The safety and hazards associated with “2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine” and similar compounds can vary. For instance, some compounds have been reported to exhibit cytotoxicity at certain concentrations . Additionally, certain compounds may pose hazards such as skin and eye irritation .
Zukünftige Richtungen
The future directions for research on “2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine” and similar compounds could involve the development of new antimicrobial agents with excellent antibacterial activity . There is also potential for further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents .
Eigenschaften
IUPAC Name |
2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6(2)8-11-9-7(10)4-3-5-13(9)12-8/h3-6H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKMUPHDWULCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=C(C2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B6491207.png)


![N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6491229.png)

![2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B6491242.png)

![N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491249.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[(pyridin-3-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491256.png)
![N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6491259.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B6491261.png)
![2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}-N-methyl-N-phenylacetamide](/img/structure/B6491283.png)
![N-(2,5-dimethylphenyl)-2-{8-[(furan-2-yl)methyl]-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide](/img/structure/B6491285.png)
![3-[(3,5-difluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6491291.png)